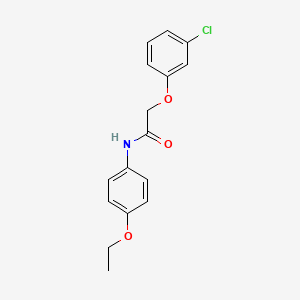

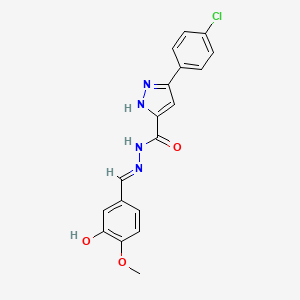

![molecular formula C20H22N6O B5510359 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine

カタログ番号 B5510359

分子量: 362.4 g/mol

InChIキー: VGJKGTIZSKVJLS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their potential in various biological activities and applications in medicinal chemistry.

Synthesis Analysis

- Pyrazolo[3,4-d]pyrimidines have been synthesized through various methods, involving the reaction of different substituents to achieve specific structural features (Chern et al., 2004).

Molecular Structure Analysis

- The molecular structures of various pyrazolo[3,4-d]pyrimidine derivatives have been studied, revealing interesting aspects such as hydrogen bonding patterns and crystallization behavior (Trilleras et al., 2008).

Chemical Reactions and Properties

- Pyrazolo[3,4-d]pyrimidines exhibit diverse chemical reactions, including interactions with other compounds, leading to the formation of new derivatives with potential biological activities (Abdelhamid et al., 2007).

Physical Properties Analysis

- The physical properties of these compounds, such as solubility and crystallization, are influenced by their molecular structure and substituents. This can impact their overall stability and applicability in various fields (Baraldi et al., 2012).

Chemical Properties Analysis

- The chemical properties, such as reactivity and potential as ligands in complex formation, are significant. These properties are crucial in determining the compound's utility in pharmaceutical and chemical applications (Bushuev et al., 2010).

科学的研究の応用

Antiviral Applications

- Enterovirus Inhibition : Pyrazolo[3,4-d]pyrimidines, a class that includes the compound , have shown significant potential as specific inhibitors for human enteroviruses, particularly coxsackieviruses. These compounds inhibit enterovirus replication at nanomolar concentrations. SAR studies highlight the importance of specific groups, such as the phenyl group, in enhancing antienteroviral activity, with some derivatives showing high activity against coxsackievirus B3 and moderate activity against enterovirus 71 without cytotoxic effects on certain cell lines (Chern et al., 2004).

Synthesis and Reactivity

- Benzooxazole Derivatives : Research involving the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which are closely related to the compound of interest, has been reported. These compounds were synthesized and characterized to understand their chemical properties (Abdelhamid et al., 2007).

Chemotherapy Potential

- AIDS Chemotherapy : Pyrimidine derivatives, including pyrazolo-based pyrimidine scaffolds, have been reported for potential application in AIDS chemotherapy. This research involved cost-effective synthesis methods and characterization of new compounds, highlighting their potential role in drug discovery (Ajani et al., 2019).

Antibacterial Agents

- Synthesis as Antibacterial Agents : The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which are structurally related to the compound , has been investigated for their antibacterial properties. These compounds were synthesized and screened for their antibacterial activity, demonstrating the potential of such derivatives in antibacterial applications (Solankee & Patel, 2004).

Alpha 1-Adrenoceptor Antagonists

- Uroselective Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines, similar in structure to the compound of interest, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise in functional in vitro screening, particularly for conditions affecting the human lower urinary tract (Elworthy et al., 1997).

Insecticidal and Antimicrobial Properties

- Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics, structurally similar to the compound , were synthesized and evaluated for their insecticidal and antibacterial potential. These compounds showed notable activity against certain insects and microorganisms, indicating their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

特性

IUPAC Name |

1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c1-16-7-8-26(23-16)19-14-18(21-15-22-19)24-9-11-25(12-10-24)20(27)13-17-5-3-2-4-6-17/h2-8,14-15H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJKGTIZSKVJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)